Anticancer Cytotoxicity: Absence of Direct Comparative Data for CAS 1428372-08-0
No primary publication or patent was identified that reports a quantitative cytotoxicity value (IC50) for CAS 1428372-08-0 in any cell line. The closest structural analogs are tetrahydroquinoline-isoxazole hybrids (differing at the N-substituent and isoxazole attachment) evaluated in the HepG2 hepatocellular carcinoma model, where compounds 3a (N-propargyl-THQ-isoxazole) and 3j exhibited IC50 values of 6.80 µM (selectivity index = 14.7) and 5.20 µM (selectivity index > 16.1), respectively. [1] Because the N-benzoyl and 5-methylisoxazole-4-carboxamide architecture of the target compound is distinct from the N-propargyl/2-oxopyrrolidinyl systems in the published study, the activity of CAS 1428372-08-0 cannot be inferred from these data. The comparison is therefore limited to qualitative class-level inference.
| Evidence Dimension | Anticancer cytotoxicity (HepG2, MTT assay) |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature or patents for CAS 1428372-08-0 |
| Comparator Or Baseline | Compound 3a: IC50 = 6.80 µM, SI = 14.7; Compound 3j: IC50 = 5.20 µM, SI >16.1 |
| Quantified Difference | Not calculable; compounds are structurally distinct (different N-substitution and isoxazole connectivity) |
| Conditions | HepG2 cell line; MTT assay; in vitro (Güiza et al., 2019) |
Why This Matters
Without direct data, procurement decisions cannot be guided by cytotoxicity claims; experimental validation of the specific compound is required.
- [1] Güiza FM, Duarte YB, Mendez-Sanchez SC, Romero Bohórquez AR. Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents. Med Chem Res. 2019;28:1182–1196. doi:10.1007/s00044-019-02364-2 View Source
